(4-Fluoropyridin-2-yl)methanol

Catalog No.
S836440
CAS No.
1222556-87-7
M.F
C6H6FNO
M. Wt
127.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Fluoropyridin-2-yl)methanol

CAS Number

1222556-87-7

Product Name

(4-Fluoropyridin-2-yl)methanol

IUPAC Name

(4-fluoropyridin-2-yl)methanol

Molecular Formula

C6H6FNO

Molecular Weight

127.12 g/mol

InChI

InChI=1S/C6H6FNO/c7-5-1-2-8-6(3-5)4-9/h1-3,9H,4H2

InChI Key

BTQZUEVUKMUVLN-UHFFFAOYSA-N

SMILES

C1=CN=C(C=C1F)CO

Canonical SMILES

C1=CN=C(C=C1F)CO

The exact mass of the compound (4-Fluoropyridin-2-yl)methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(4-Fluoropyridin-2-yl)methanol is an organic compound characterized by its molecular formula C₆H₆FNO and a molecular weight of 127.12 g/mol. It features a pyridine ring with a fluorine atom at the 4-position and a hydroxymethyl group at the 2-position. The compound is typically encountered as a white to off-white powder and is soluble in various organic solvents. Its physical properties include a density of approximately 1.3 g/cm³ and a boiling point of around 207.3 °C .

There is no current information available on the specific mechanism of action of (4-Fluoropyridin-2-yl)methanol.

As with any new compound, proper safety precautions should be taken when handling (4-Fluoropyridin-2-yl)methanol. Specific hazard information is not available, but some general considerations for fluorinated compounds include:

  • Potential irritant: Fluorine can be irritating to the skin, eyes, and respiratory system.
  • Flammability: Information on flammability is not available, but it's advisable to handle the compound with caution regarding ignition sources.

  • Reactions with Caesium Fluoroxysulphate: This compound reacts with Caesium Fluoroxysulphate in different solvents, leading to the formation of various products based on the solvent's nature. This reaction highlights the reactivity of fluoropyridines in diverse environments.
  • Domino Reactions: The compound can also be involved in domino reactions that utilize ethyl 4-hydroxyalkyl-2-ynoate and N-heteroarylmethyl-N-2,2-difluoroethan-1-amine, resulting in complex molecular structures.

: Research indicates that fluoropyridines can exhibit antimicrobial and antifungal properties due to their ability to interact with biological pathways .
  • Mechanism of Action: The presence of electron-withdrawing fluorine atoms enhances the lipophilicity of these compounds, which may facilitate their penetration into biological membranes.
  • The synthesis of (4-Fluoropyridin-2-yl)methanol can be accomplished through several methods:

    • Nucleophilic Substitution Reactions: This method involves the reaction of 4-fluoropyridine with formaldehyde or paraformaldehyde in the presence of reducing agents.
    • Hydroxymethylation: Hydroxymethylation can be achieved using methanol under acidic conditions, allowing for the introduction of the hydroxymethyl group onto the pyridine ring.
    • Domino Reactions: As previously mentioned, domino reactions involving various starting materials can yield (4-Fluoropyridin-2-yl)methanol as a product.

    Studies on (4-Fluoropyridin-2-yl)methanol have focused on its interactions with biological targets:

    • Enzyme Inhibition: Research indicates that certain fluoropyridines can inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic uses.
    • Molecular Interactions: Investigations into weak interactions such as hydrogen bonding and π-stacking provide insights into its behavior in biological systems.

    Several compounds share structural similarities with (4-Fluoropyridin-2-yl)methanol. Here’s a comparison highlighting its uniqueness:

    Compound NameMolecular FormulaKey Features
    (5-Fluoropyridin-3-yl)methanolC₆H₆FNOFluorine at the 5-position; different biological activity.
    (2-Fluoropyridin-4-yl)methanolC₆H₆FNOHydroxymethyl group at the 4-position; distinct reactivity pattern.
    (4-(4-Fluoropyridin-2-yl)phenyl)methanolC₁₂H₁₀FNOContains an additional phenyl group; enhanced stability and reactivity.

    The unique positioning of the fluorine atom and hydroxymethyl group in (4-Fluoropyridin-2-yl)methanol contributes to its distinctive chemical properties and potential applications compared to these similar compounds.

    XLogP3

    0.1

    GHS Hazard Statements

    H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
    H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation]

    Pictograms

    Irritant

    Irritant

    Dates

    Last modified: 08-16-2023

    Explore Compound Types